molecular formula C7H10N4 B1528658 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile CAS No. 1240580-40-8

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1528658
CAS No.: 1240580-40-8
M. Wt: 150.18 g/mol
InChI Key: VVCMXMNDBNUCJJ-UHFFFAOYSA-N
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Description

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile is a compound with the molecular weight of 136.16 .


Synthesis Analysis

While there isn’t specific information available on the synthesis of this compound, related compounds have been synthesized through various methods. For instance, pyrazole-based ligands have been prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves the use of succinic anhydride, aminoguanidine hydrochloride, and other starting materials .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H8N4/c7-3-1-4-10-5-2-6 (8)9-10/h2,5H,1,4H2, (H2,8,9) and the InChI key MHMTZDHAMDKMIJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Amino-5-methyl-1H-pyrazole, a related compound, has been used as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides. It is also used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo [3,4-b]quinolin-5-ones .


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It is soluble in dichloromethane and methanol .

Scientific Research Applications

Synthesis and Application in Compound Development

  • Facilitating the Synthesis of Complex Derivatives

    One study detailed a facile access to polysubstituted bipyrazoles, pyrazolylpyrimidines, and other derivatives through reactions involving similar pyrazole-based nitriles. These findings underscore the versatility of pyrazole nitriles in synthesizing complex organic structures, highlighting their utility in creating compounds with potential applications across various fields, including material science and pharmaceuticals (Dawood, Farag, & Ragab, 2004).

  • Innovative Catalysis for Synthesis

    Another research introduced nano α-Al2O3 supported ammonium dihydrogen phosphate as a novel and heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, indicating the role of pyrazole nitriles in facilitating efficient, environmentally benign synthetic pathways (Maleki & Ashrafi, 2014).

  • Green Synthesis Approaches

    The adoption of solvent-free synthesis methods for pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines using compounds related to 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile underscores a move towards more sustainable and eco-friendly chemical synthesis practices (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Catalytic and Antioxidant Applications

  • Catalytic Efficiency and Novel Reactions

    Research into the catalytic applications of novel compounds, including those derived from pyrazole nitriles, has shown significant promise. This includes the development of efficient, recyclable catalysts for the synthesis of pyrazole derivatives under green conditions, suggesting potential industrial and pharmaceutical applications (Zolfigol, Afsharnadery, Baghery, Salehzadeh, & Maleki, 2015).

  • Antioxidant Agent Synthesis

    The synthesis of new fused pyrazole derivatives bearing the indole moiety, utilizing compounds similar to this compound as key intermediates, and their evaluation as antioxidant agents further illustrates the compound's utility in generating bioactive molecules with potential health benefits (El‐Mekabaty, Etman, & Mosbah, 2016).

Properties

IUPAC Name

3-(3-amino-5-methylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-6-5-7(9)10-11(6)4-2-3-8/h5H,2,4H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCMXMNDBNUCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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